molecular formula C10H14ClNO B3003929 (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1820579-77-8

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B3003929
CAS No.: 1820579-77-8
M. Wt: 199.68
InChI Key: NUXKGXORZZZDFX-JXLXBRSFSA-N
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Description

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves a multi-step process. One common method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride stands out due to its unique chiral structure, which imparts specific stereochemical properties and biological activities. Its versatility in various chemical reactions and applications further highlights its significance in scientific research and industry.

Properties

IUPAC Name

(2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKGXORZZZDFX-JXLXBRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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